

Commercial Suppliers of Benzo[k]fluoranthened12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for the deuterated polycyclic aromatic hydrocarbon (PAH), **Benzo[k]fluoranthene-d12**. This compound is a critical internal standard for quantitative analysis in various research and analytical applications, particularly in environmental and toxicological studies. This guide details commercially available product specifications, analytical methodologies for its use, and a generalized synthetic workflow.

Commercial Supplier Data

A variety of chemical suppliers offer **Benzo[k]fluoranthene-d12** in different formats and purities. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.

Supplier	Product Number	CAS Number	Molecul ar Formula	Chemic al Purity	Isotopic Purity (atom % D)	Format	Concent ration
LGC Standard s	DRE- C205802 00	93952- 01-3	C20D12	99.94% (by HPLC)	>95% (by NMR)	Neat Solid	N/A
Cambrid ge Isotope Laborator ies, Inc.	DLM- 1923- 0.01	93952- 01-3	C20D12	98%	Not Specified	Neat Solid	N/A
Cambrid ge Isotope Laborator ies, Inc.	DLM- 1923-1.2	93952- 01-3	C20D12	98%	Not Specified	Solution	200 μg/mL in isooctane
Sigma- Aldrich (Supelco)	491853	93951- 98-5 (for Benzo[b]f luoranthe ne-d12)	C20D12	99% (CP)	98 atom % D	Solid	N/A
Chem Service Inc.	N/A	93952- 01-3	C20D12	Not Specified	Not Specified	Solution	200 μg/mL in Isooctan e

Note: Data is compiled from publicly available information on supplier websites and certificates of analysis. Specifications may vary by lot. It is recommended to obtain a lot-specific certificate of analysis from the supplier for the most accurate information.

Experimental Protocols

Analytical Protocol: Quantification of PAHs using Benzo[k]fluoranthene-d12 as an Internal Standard by GC-MS/MS

This protocol is adapted from a standard method for the determination of polycyclic aromatic hydrocarbons in complex matrices. **Benzo[k]fluoranthene-d12** serves as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

- 1. Materials and Reagents:
- Solvents: Acetone, Hexane (HPLC grade)
- Internal Standard Stock Solution: Benzo[k]fluoranthene-d12 solution (e.g., 200 μg/mL in isooctane)
- Calibration Standards: Certified reference materials of native PAHs of interest.
- Sample Matrix: As required for the specific application (e.g., cosmetic product, environmental sample).
- 2. Sample Preparation:
- Accurately weigh a representative portion of the homogenized sample into a suitable extraction vessel.
- Spike the sample with a known amount of the **Benzo[k]fluoranthene-d12** internal standard solution. The spiking level should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes.
- Perform solvent extraction of the PAHs from the sample matrix. A common technique is ultrasonic extraction with a mixture of acetone and hexane (1:1, v/v).
- Centrifuge the extract to separate the solid matrix from the supernatant.
- Carefully collect the supernatant and concentrate it under a gentle stream of nitrogen.

- The concentrated extract can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering compounds.
- The final extract is then reconstituted in a suitable solvent for GC-MS/MS analysis.
- 3. GC-MS/MS Analysis:
- Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis (e.g., DB-EUPAH, 0.18 mm i.d. x 20 m, 0.14 μm film thickness).
- Mass Spectrometer (MS): A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ion Source: Electron Ionization (EI).
- Injection Mode: Splitless.
- Oven Temperature Program: An appropriate temperature gradient is used to separate the PAHs. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all analytes.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target
 PAH and for Benzo[k]fluoranthene-d12. This provides high selectivity and sensitivity.
- 4. Data Analysis:
- Identify and integrate the chromatographic peaks corresponding to each target PAH and the internal standard based on their retention times and specific MRM transitions.
- Calculate the response factor for each analyte relative to the internal standard using the calibration standards.
- Quantify the concentration of each PAH in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of Deuterated Polycyclic Aromatic Hydrocarbons

The synthesis of deuterated PAHs like **Benzo[k]fluoranthene-d12** is a complex process typically performed by specialized chemical manufacturers. While a detailed, step-by-step protocol for this specific molecule is proprietary, the general approach involves the use of deuterated starting materials and/or deuteration agents in established synthetic routes for PAHs.

One common strategy for synthesizing the core structure of Benzo[k]fluoranthene involves a Diels-Alder reaction. The deuteration can be achieved by using deuterated precursors in this synthesis.

Generalized Synthetic Workflow:

Click to download full resolution via product page

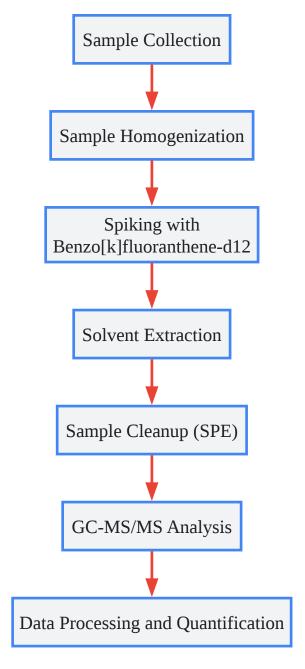
Caption: A generalized workflow for the synthesis of deuterated PAHs.

Quality Control and Characterization

Suppliers of high-purity deuterated standards employ rigorous quality control measures to ensure the identity, purity, and isotopic enrichment of their products. The primary analytical techniques used for characterization include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and to determine the degree of deuteration by analyzing the absence of proton signals at specific positions.
- Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight and to assess the isotopic distribution, providing a measure of the isotopic purity.

 High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.


A Certificate of Analysis (CoA) from the supplier will provide detailed results from these quality control tests for a specific batch of the product.

Visualization of Analytical Workflow

The following diagram illustrates the key steps in a typical analytical workflow for the quantification of PAHs using a deuterated internal standard.

Analytical Workflow for PAH Quantification

Click to download full resolution via product page

Caption: Workflow for PAH analysis using an internal standard.

• To cite this document: BenchChem. [Commercial Suppliers of Benzo[k]fluoranthene-d12: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b167113#commercial-suppliers-of-benzo-k-fluoranthene-d12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com